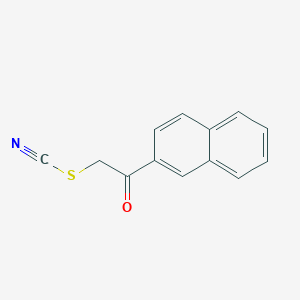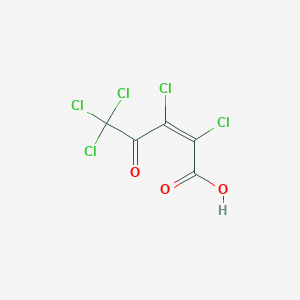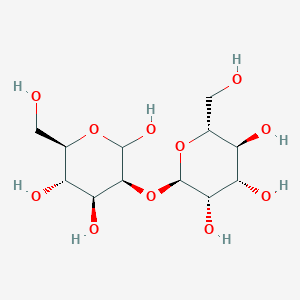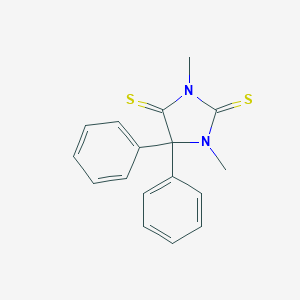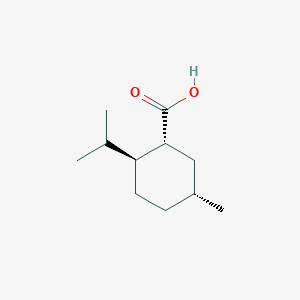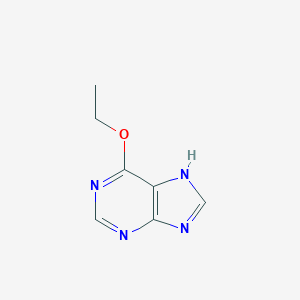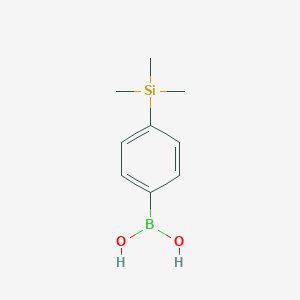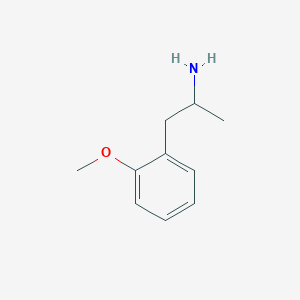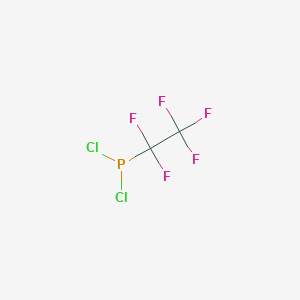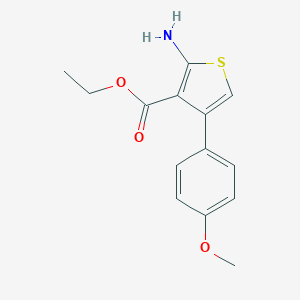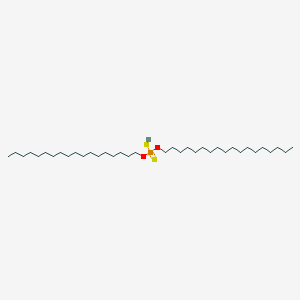
Tin diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin diphosphate is an inorganic compound with the chemical formula SnP₂O₇ It is a type of tin phosphate where tin is in the +2 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin diphosphate can be synthesized through a solid-state reaction involving tin(II) chloride and sodium dihydrogen phosphate. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. Another method involves the use of a domestic microwave-heating device, which provides a controlled temperature environment and limits the oxidation of tin(II) ions .
Industrial Production Methods: In industrial settings, this compound can be produced by solid-state grinding of tin(IV) chloride pentahydrate and sodium dihydrogen phosphate dihydrate at room temperature, followed by drying and calcination . This method is considered green and efficient, as it avoids the use of solvents and reduces energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Tin diphosphate undergoes various chemical reactions, including:
Oxidation: Tin(II) in this compound can be oxidized to tin(IV) under suitable conditions.
Reduction: Tin(IV) compounds can be reduced back to tin(II) in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reactions often involve the use of strong acids or bases to facilitate the exchange of phosphate groups.
Major Products:
Oxidation: Tin(IV) phosphate.
Reduction: Tin(II) compounds.
Substitution: Various tin-containing compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Tin diphosphate has several applications in scientific research:
Materials Science: this compound is explored for its potential use in the production of glass and ceramics due to its unique thermal and mechanical properties.
Electrochemistry: It is investigated for its ion-exchange and electrochemical properties, making it a candidate for use in batteries and other energy storage devices.
Mécanisme D'action
The mechanism by which tin diphosphate exerts its effects is primarily through its ability to act as a Lewis acid. The tin(II) ions can coordinate with electron-rich species, facilitating various catalytic processes. In electrochemical applications, the ion-exchange properties of this compound allow it to interact with different ions, enhancing the performance of batteries and other devices .
Comparaison Avec Des Composés Similaires
- Titanium diphosphate
- Zirconium diphosphate
- Aluminum diphosphate
Comparison: Tin diphosphate is unique due to its specific oxidation state and the properties conferred by tin(II) ions. Compared to titanium and zirconium diphosphates, this compound exhibits different catalytic and electrochemical behaviors due to the distinct electronic configuration of tin. Additionally, this compound is less prone to hydrolysis compared to aluminum diphosphate, making it more stable under certain conditions .
Propriétés
Numéro CAS |
18472-93-0 |
|---|---|
Formule moléculaire |
H4O7P2Sn |
Poids moléculaire |
296.69 g/mol |
Nom IUPAC |
phosphonato phosphate;tin(4+) |
InChI |
InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |
Clé InChI |
YRSIMOVJWYUTSD-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Sn] |
| 18472-93-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95759.png)
